molecular formula C15H13NO5 B6317035 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol CAS No. 155791-03-0

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol

Cat. No.: B6317035
CAS No.: 155791-03-0
M. Wt: 287.27 g/mol
InChI Key: ZRIPULAXEUXQOM-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol is a phenolic derivative characterized by a hydroxyl group (-OH) at position 1 of the benzene ring, a nitro (-NO₂) group at position 2, and a 4-ethoxycarbonylphenyl (-CO₂Et-C₆H₄) substituent at position 4 (Figure 1). The ethoxycarbonyl group introduces electron-withdrawing effects, enhancing the compound's acidity compared to unsubstituted phenol. This compound is of interest in materials science due to its conjugated system, which may contribute to optical properties such as fluorescence or nonlinear absorption . Its synthesis typically involves coupling reactions, such as Ullmann-type couplings between iodophenol derivatives and ethoxycarbonyl-substituted aryl halides, followed by nitration .

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)20/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPULAXEUXQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455942
Record name Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155791-03-0
Record name Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol typically involves a multi-step process. One common method starts with the nitration of 4-ethoxycarbonylphenylboronic acid to introduce the nitro group. This is followed by a coupling reaction to attach the phenol group. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenol group yields a quinone .

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenol group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of phenolic compounds is influenced by electron-withdrawing groups (EWGs) and their positions. For 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, the nitro group (ortho to -OH) and ethoxycarbonylphenyl group (para) synergistically increase acidity. Comparable compounds include:

  • 4-(3-Chlorophenyl)-2-nitrophenol: The chloro substituent at position 3 of the phenyl ring is moderately electron-withdrawing, but its meta position reduces resonance effects. This results in lower acidity (predicted pKa ~7.5) compared to the ethoxycarbonyl analog (estimated pKa ~6.8) .
  • 4-(Methylsulfonyl)-2-nitrophenol: The methylsulfonyl (-SO₂Me) group is a stronger EWG than ethoxycarbonyl, leading to higher acidity (pKa ~6.2) .
  • 2-Nitrophenol: Without the para substituent, its acidity (pKa 7.2) is weaker than 4-substituted derivatives .
Table 1: Acidity and Substituent Effects
Compound Substituent at Position 4 pKa (Estimated)
This compound 4-ethoxycarbonylphenyl ~6.8
4-(3-Chlorophenyl)-2-nitrophenol 3-chlorophenyl ~7.5
4-(Methylsulfonyl)-2-nitrophenol methylsulfonyl ~6.2
2-Nitrophenol None 7.2

Solubility and Physical Properties

Solubility in aqueous and organic solvents varies with substituent polarity:

  • This compound: The ethoxycarbonyl group enhances lipophilicity, reducing water solubility. Predicted solubility in water is <0.1 g/L, comparable to 2-nitrophenol (0.7 g/L at 20°C) .
  • 4-(2-Hydroxyethyl)-2-nitrophenol: The hydroxyethyl group increases hydrophilicity, raising water solubility to ~2.5 g/L .
  • 2-Chloro-4-nitrophenol: Chloro and nitro groups create a balance between polarity and hydrophobicity (solubility ~1.3 g/L) .

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